4-Bromo-2-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

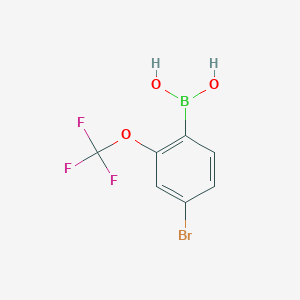

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a trifluoromethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-Bromo-2-(trifluoromethoxy)benzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) in solvents such as toluene, ethanol, or water.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the prominent applications of 4-bromo-2-(trifluoromethoxy)phenylboronic acid is its role as a reactant in synthesizing lactate dehydrogenase inhibitors. These inhibitors are being explored for their potential to combat cancer cell proliferation. The ability of this compound to modulate enzyme activity is crucial in developing targeted cancer therapies .

Antimicrobial Activity

Recent studies have indicated that derivatives of phenylboronic acids, including those containing trifluoromethoxy groups, exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial and antifungal activities against pathogens like Candida albicans and Escherichia coli. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Suzuki-Miyaura Coupling

This compound serves as an important coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is widely utilized for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the electronic properties of the boronic acid, facilitating more efficient coupling reactions .

Development of Novel Drug Candidates

The compound is involved in synthesizing various drug candidates through its reactivity in cross-coupling reactions. For example, it has been used to create derivatives that inhibit specific enzymes linked to diseases such as tuberculosis and other infectious diseases . This versatility makes it a critical component in drug discovery pipelines.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on Lactate Dehydrogenase Inhibitors | Demonstrated effectiveness against cancer cell lines | Potential cancer therapy |

| Antimicrobial Activity Research | Moderate activity against Candida albicans and E. coli | Treatment for resistant bacterial infections |

| Suzuki Coupling Experiments | High yields reported in coupling reactions with various aryl halides | Synthesis of complex organic molecules |

Wirkmechanismus

The primary mechanism of action for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . This sequence of events leads to the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethoxy group.

2-Bromophenylboronic acid: Lacks the trifluoromethoxy group, having only a bromine substituent.

Uniqueness

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both bromine and trifluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent for specific synthetic applications where these attributes are advantageous .

Biologische Aktivität

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with bromine and trifluoromethoxy groups. The presence of these electronegative substituents influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BBrF3O2 |

| Molecular Weight | 232.83 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. Research indicates that such compounds exhibit moderate antifungal and antibacterial activities.

- Antibacterial Activity :

- Antifungal Activity :

Study on Structure-Activity Relationships (SAR)

A study focused on the SAR of boronic acids revealed that modifications in substituents significantly impact the biological activity of these compounds. Specifically, the introduction of trifluoromethoxy groups was correlated with enhanced binding affinity to target enzymes involved in microbial resistance mechanisms .

Antimycobacterial Activity

Research involving derivatives of phenylboronic acids has indicated promising results against Mycobacterium tuberculosis (M. tb). A series of compounds were tested for their efficacy in both replicating and non-replicating conditions, with some derivatives showing significantly higher potency than traditional treatments .

Table 2: Summary of Biological Activities

The proposed mechanism for the biological activity of phenylboronic acids involves their ability to form reversible complexes with diols, which may lead to disruption of essential metabolic pathways in microorganisms. This interaction is believed to enhance their antimicrobial efficacy by inhibiting key enzymes necessary for cell wall synthesis and other vital functions .

Eigenschaften

IUPAC Name |

[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYGJHJHNUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716578 | |

| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048990-22-2 | |

| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.